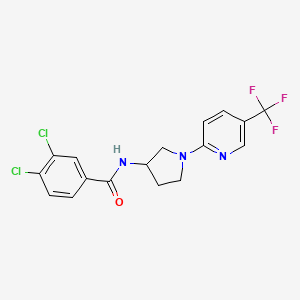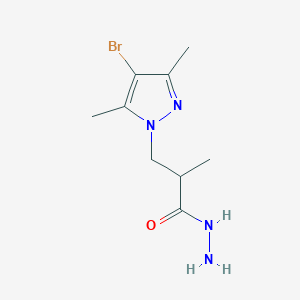
(1-(3-Bromophenyl)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Bromophenyl)cyclohexyl)methanol: is an organic compound with the molecular formula C13H17BrO It is a brominated derivative of cyclohexylmethanol, featuring a bromophenyl group attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenyl)cyclohexyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 3-bromobenzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the cyclohexylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde to form the corresponding alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(3-Bromophenyl)cyclohexyl)methanol can undergo oxidation reactions to form the corresponding ketone, (1-(3-Bromophenyl)cyclohexyl)methanone.
Reduction: The compound can be reduced to form the corresponding cyclohexylmethane derivative.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: (1-(3-Bromophenyl)cyclohexyl)methanone
Reduction: Cyclohexylmethane derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: (1-(3-Bromophenyl)cyclohexyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s brominated phenyl group can interact with biological molecules, making it a potential candidate for studying enzyme interactions and receptor binding.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring brominated intermediates.
Mechanism of Action
The mechanism of action of (1-(3-Bromophenyl)cyclohexyl)methanol largely depends on its interactions with other molecules. The bromine atom in the phenyl ring can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
(1-(4-Bromophenyl)cyclohexyl)methanol: Similar structure but with the bromine atom in the para position.
(1-(2-Bromophenyl)cyclohexyl)methanol: Similar structure but with the bromine atom in the ortho position.
Cyclohexylmethanol: Lacks the brominated phenyl group.
Uniqueness: (1-(3-Bromophenyl)cyclohexyl)methanol is unique due to the position of the bromine atom in the meta position, which can influence its chemical reactivity and interactions compared to its ortho and para counterparts.
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTDQFRYPNCETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
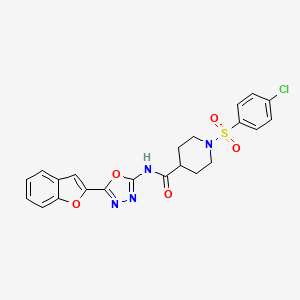

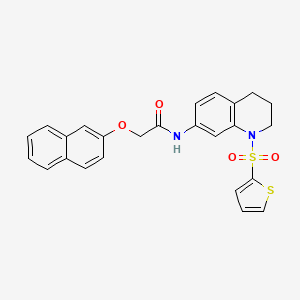
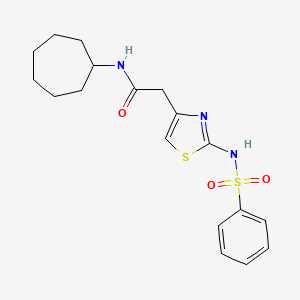
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
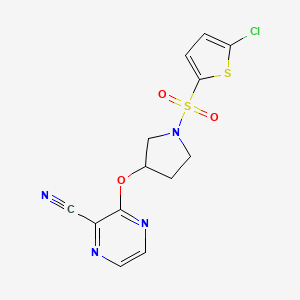
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2519691.png)
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)
